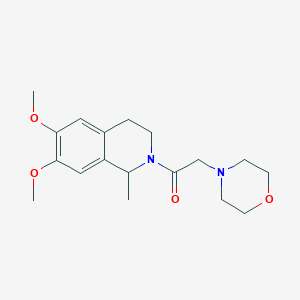![molecular formula C16H14N2O6S B4138681 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)
Vue d'ensemble
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a salt form of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol, which is a bioactive molecule that has shown promising results in various studies.
Applications De Recherche Scientifique
The scientific research applications of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) are vast and varied. This compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections, as it has been shown to have antimicrobial properties. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and by disrupting the cell membrane of bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) are still being studied. However, it has been shown to have a variety of effects on different systems in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi. Furthermore, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) in lab experiments is its potential for use in cancer treatment, bacterial and fungal infections, and neurological disorders. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Orientations Futures
There are many future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)). One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer, bacterial and fungal infections, and neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of this compound in different applications. Furthermore, future studies could explore the potential of this compound in other fields, such as agriculture and environmental science.
Propriétés
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.C2H2O4/c17-11-5-3-10(4-6-11)13-9-19-14(16-13)15-8-12-2-1-7-18-12;3-1(4)2(5)6/h1-7,9,17H,8H2,(H,15,16);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDTXCXLEGVWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenol;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4138603.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4138608.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)



![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4138638.png)
![2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138652.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)
![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)

![2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4138675.png)